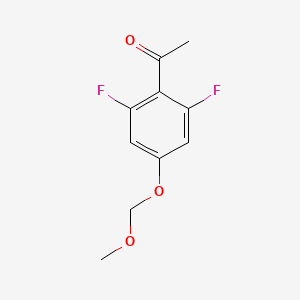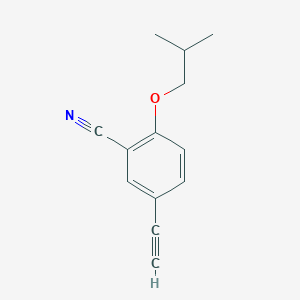
5-Ethynyl-2-isobutoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-2-isobutoxybenzonitrile: is an organic compound that belongs to the class of nitriles It is characterized by the presence of an ethynyl group attached to the benzene ring, along with an isobutoxy group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-isobutoxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-isobutoxybenzonitrile and acetylene.
Reaction Conditions: The key step involves the introduction of the ethynyl group to the benzene ring. This can be achieved through a palladium-catalyzed Sonogashira coupling reaction. The reaction is carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods: While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, scaling up of the process, and the use of continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethynyl-2-isobutoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-ethynyl-2-isobutoxybenzaldehyde.
Reduction: The nitrile group can be reduced to form an amine, resulting in the formation of 5-ethynyl-2-isobutoxybenzylamine.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: 5-Ethynyl-2-isobutoxybenzaldehyde
Reduction: 5-Ethynyl-2-isobutoxybenzylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: 5-Ethynyl-2-isobutoxybenzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, compounds containing ethynyl groups are often used in click chemistry for labeling and tracking biomolecules. This compound can be used in such applications to study cellular processes and interactions.
Medicine: The compound’s potential as a pharmacophore makes it of interest in medicinal chemistry. It can be used in the design and synthesis of new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Ethynyl-2-isobutoxybenzonitrile depends on its specific application. In click chemistry, the ethynyl group undergoes a cycloaddition reaction with azides to form stable triazole rings. This reaction is catalyzed by copper(I) ions and is highly specific and efficient. The resulting triazole-linked compounds can be used for various purposes, including biomolecule labeling and drug development.
Comparaison Avec Des Composés Similaires
5-Bromo-2-isobutoxybenzonitrile: Similar structure but with a bromine atom instead of an ethynyl group.
5-Ethynyl-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of an isobutoxy group.
5-Ethynyl-2-isopropoxybenzonitrile: Similar structure but with an isopropoxy group instead of an isobutoxy group.
Uniqueness: 5-Ethynyl-2-isobutoxybenzonitrile is unique due to the presence of both the ethynyl and isobutoxy groups, which confer specific chemical reactivity and potential applications. The ethynyl group allows for click chemistry applications, while the isobutoxy group can influence the compound’s solubility and interaction with other molecules.
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
5-ethynyl-2-(2-methylpropoxy)benzonitrile |
InChI |
InChI=1S/C13H13NO/c1-4-11-5-6-13(12(7-11)8-14)15-9-10(2)3/h1,5-7,10H,9H2,2-3H3 |
Clé InChI |
CAPGNEXIWSIUTO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=C(C=C1)C#C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


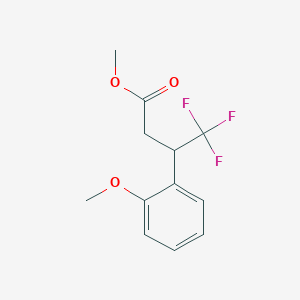
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde](/img/structure/B13721451.png)
![{2-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13721455.png)
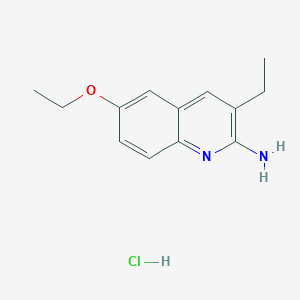
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13721471.png)
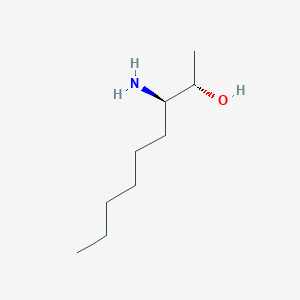
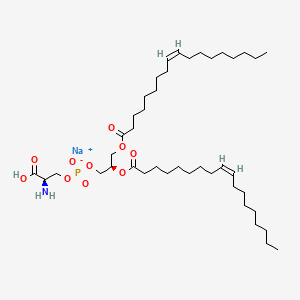
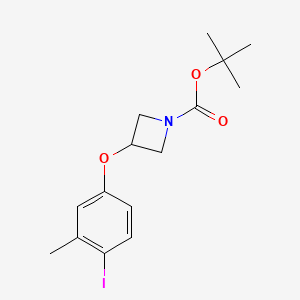


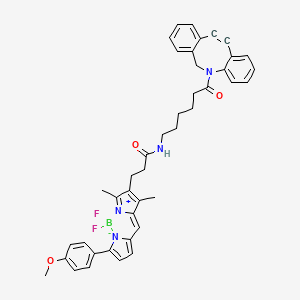
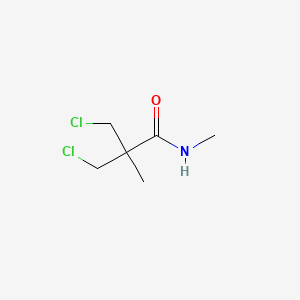
amine](/img/structure/B13721518.png)
